(2R)-3-Amino-2-fluoropropanoic Acid-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

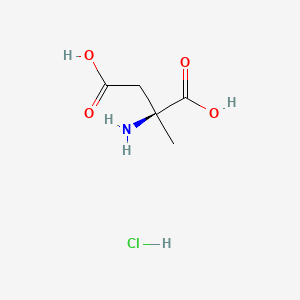

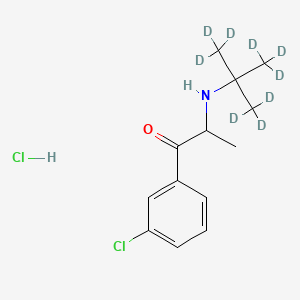

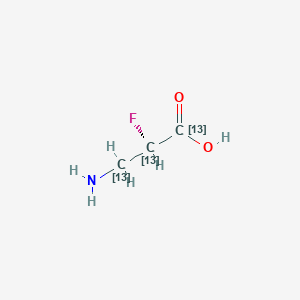

“(2R)-3-Amino-2-fluoropropanoic Acid-13C3” is a stable isotope analogue from the catabolism of the anti-cancer drug 5-Flurouracil . It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular formula of “this compound” is (13C)3H6FNO2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. It is known to be a catabolic product of 5-Fluorouracil .Physical And Chemical Properties Analysis

“this compound” appears as a white crystalline solid . Its molecular weight is 110.06 .Scientific Research Applications

Stereoselective Preparation and Incorporation into Peptides

A study by Yoshinari et al. (2011) detailed the stereoselective preparation of various fluorinated amino acids, including derivatives similar to (2R)-3-Amino-2-fluoropropanoic Acid-13C3. These compounds were incorporated into cyclic peptides and β-peptides, showing potential in creating rigid peptide structures for structural analysis and pharmaceutical applications (Yoshinari et al., 2011).

Biophysical Probes for Protein Studies

Kasireddy et al. (2017) explored fluorinated amino acids as biophysical probes, particularly for studying protein structure and dynamics using 19F NMR spectroscopy. Although focusing on fluorohistidine, this research underlines the broader potential of fluorinated amino acids in elucidating protein behavior and enzyme mechanisms (Kasireddy et al., 2017).

Radiolabeling and Biological Evaluation

Yu et al. (2010) conducted a study on the synthesis, radiolabeling, and biological evaluation of fluorinated amino acids for imaging brain tumors using positron emission tomography (PET). Their findings highlight the importance of fluorinated amino acids in developing novel imaging agents for cancer diagnostics (Yu et al., 2010).

Mechanism of Action

properties

IUPAC Name |

(2S)-3-amino-2-fluoro(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQNRNQELNLWHH-GCCOVPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.062 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)

![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)